An In-depth Technical Guide to the Chemical Properties of Acid Red 35
An In-depth Technical Guide to the Chemical Properties of Acid Red 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 35, also known by its Colour Index name C.I. 18065, is a monoazo dye belonging to the acid dye category.[1] Its primary applications are in the dyeing of textiles, particularly wool and silk, as well as in the coloring of paper and leather.[1] This technical guide provides a comprehensive overview of the known chemical properties of Acid Red 35, including its physicochemical characteristics and toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.
Chemical and Physical Properties
Acid Red 35 is a dark red powder with a chemical structure characterized by a single azo bond (-N=N-).[1] Its molecular formula is C₁₉H₁₅N₃Na₂O₈S₂, and it has a molecular weight of approximately 523.45 g/mol .[1] The presence of two sulfonate groups in its structure renders it soluble in water.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference(s) |
| Synonyms | C.I. Acid Red 35, C.I. 18065 | |
| CAS Number | 6441-93-6 | |
| Molecular Formula | C₁₉H₁₅N₃Na₂O₈S₂ | |
| Molecular Weight | 523.45 g/mol | |
| Appearance | Dark red powder | |
| Solubility | Soluble in water; slightly soluble in ethanol and acetone. | |
| Melting Point | Data not readily available. | |
| UV-Vis Absorption | Specific λmax for Acid Red 35 is not readily available in the searched literature. However, a similar monoazo dye, Acid Red 27, exhibits an absorption peak at 523.4 nm in methanol. |
Spectroscopic Data
Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and specific Fourier-Transform Infrared (FT-IR) absorption bands for Acid Red 35 are not extensively reported in the available literature. However, general characteristics for azo dyes can be inferred.
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UV-Visible Spectroscopy: Azo dyes are colored due to the presence of the azo chromophore (-N=N-) in conjunction with auxochromes on the aromatic rings. The absorption spectrum of an azo dye in the visible range is a key characteristic for its quantification and color properties.
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FT-IR Spectroscopy: The FT-IR spectrum of an azo dye would be expected to show characteristic peaks for N=N stretching, as well as vibrations corresponding to the aromatic rings, sulfonate groups (S=O), and other functional groups present in the molecule.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule, confirming the arrangement of protons and carbons on the aromatic rings.
Experimental Protocols
Determination of Solubility
A standard method for determining the solubility of an azo dye like Acid Red 35 involves the following steps:
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Preparation of a Saturated Solution: An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.
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Quantification: The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, most commonly UV-Visible spectrophotometry. A calibration curve is first prepared using standard solutions of the dye of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is calculated from the calibration curve.
UV-Visible Spectrophotometric Analysis
The following protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of an azo dye:
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Instrument and Wavelength Selection: A UV-Visible spectrophotometer is used. The wavelength range is typically scanned from 200 to 800 nm to identify all absorption maxima.
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Solvent Selection: A solvent in which the dye is soluble and that does not absorb in the region of interest is chosen (e.g., deionized water, ethanol, or methanol).
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Preparation of Sample Solution: A dilute solution of the dye is prepared in the chosen solvent. The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λmax) falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
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Measurement: The spectrophotometer is first blanked with the pure solvent. The absorbance of the sample solution is then measured across the selected wavelength range.
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Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified.
FT-IR Spectroscopic Analysis of a Solid Dye
For a solid powder like Acid Red 35, the FT-IR spectrum can be obtained using the KBr pellet method or the thin solid film method.
KBr Pellet Method:
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Sample Preparation: A small amount of the dye (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.
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Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Thin Solid Film Method:
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Sample Dissolution: A small amount of the solid dye is dissolved in a suitable volatile solvent (e.g., methylene chloride or acetone).
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Film Formation: A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.
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Analysis: The salt plate with the thin film is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Toxicological Profile
Azo dyes, as a class, are of toxicological interest due to the potential for reductive cleavage of the azo bond to form aromatic amines, some of which are known carcinogens.
| Toxicological Endpoint | Finding for Acid Red 35 or Related Azo Dyes | Reference(s) |
| Genotoxicity | Reactive Red 35 has been shown to induce chromosomal aberrations in Allium cepa root cells, indicating genotoxic potential. Biodegradation of the dye reduced its genotoxicity. | |
| Carcinogenicity | Some azo dyes are known to be carcinogenic in laboratory animals. The carcinogenicity is often linked to the aromatic amines formed upon metabolic reduction of the azo bond. | |
| Acute Toxicity | Specific LD50 data for Acid Red 35 is not readily available. However, a safety data sheet for a liquid preparation containing C.I. Acid Red 52 indicates it is harmful if swallowed or inhaled, with an oral LD50 of 833.3 mg/kg. | |
| Other Effects | Reactive Red 35 has been reported to cause skin, eye, and respiratory irritation. |
Mandatory Visualizations
Caption: Manufacturing process of Acid Red 35.
